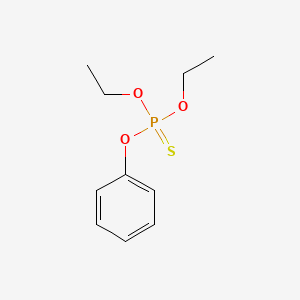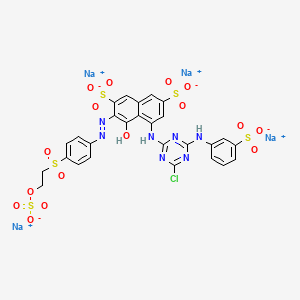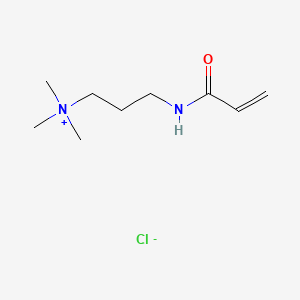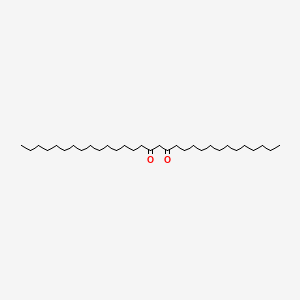
Phosphorothioic acid, O,O-diethyl O-phenyl ester
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-phenyl ester is a chemical compound with the molecular formula C14H17N2O4PS . It is also known by other names such as Pyridafenthion .
Molecular Structure Analysis
The molecular structure of Phosphorothioic acid, O,O-diethyl O-phenyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Weed Control in Agriculture
Specific Scientific Field
The specific scientific field for this application is Agriculture , specifically in the area of Weed Control .
Comprehensive and Detailed Summary of the Application
Dietholate is used as an extender in combination with the herbicide EPTC (S-ethyl dipropylcarbamothioate) to control weeds in agricultural fields . The combination of these two chemicals has been shown to increase the persistence of EPTC in the soil, thereby enhancing its effectiveness in controlling weeds .
Detailed Description of the Methods of Application or Experimental Procedures
Field and laboratory studies were conducted to examine the influence of continuous use and rotation of extenders on EPTC persistence in soils . The studies were designed to determine the effects of initial application, repeated use, and rotation of dietholate, fonofos, and SC-0058 applied with EPTC on weed control and rate of EPTC biodegradation .
Thorough Summary of the Results or Outcomes Obtained
The results showed that rotation of EPTC + dietholate and EPTC + fonofos in soils with three prior annual treatments of each combination did not improve weed control compared to continuous use . Dietholate was effective in slowing EPTC biodegradation in soil previously treated with EPTC or EPTC + SC-0058 . SC-0058 appeared to have an inhibitory influence on the initial development of soil-enhanced EPTC biodegradation .
Interaction with Fungicide-Insecticide Treatments in Irrigated Rice
Specific Scientific Field
The specific scientific field for this application is Agriculture , specifically in the area of Irrigated Rice Cultivation .
Comprehensive and Detailed Summary of the Application
Dietholate can be used for seed treatments to improve the selectivity of the herbicide clomazone in rice cultures, thus allowing the application of higher dosages of this herbicide .
Detailed Description of the Methods of Application or Experimental Procedures
Three experiments were carried out to evaluate the interaction between seed fungicide-insecticide treatments and the plant safener dietholate in irrigated rice . Different seed treatments and treatment-to-sowing intervals were evaluated .
Thorough Summary of the Results or Outcomes Obtained
The results showed that the association between carboxin + thiram + dietholate reduced seed germination, vigor, and the dry mass of shoot of rice plants . The longer it takes between seed treatment and sowing, the more rice seed germination is negatively affected .
Prevention of Enhanced Biodegradation of EPTC and Butylate
Specific Scientific Field
The specific scientific field for this application is Soil Science , specifically in the area of Biodegradation .
Comprehensive and Detailed Summary of the Application
Dietholate is used as an extender to prevent enhanced biodegradation of EPTC and butylate applied to soils with different histories of carbamothioate herbicide use .
Detailed Description of the Methods of Application or Experimental Procedures
Laboratory studies were conducted to determine the ability of the extenders dietholate and SC-0058 to prevent enhanced biodegradation of EPTC and butylate .
Eigenschaften
IUPAC Name |
diethoxy-phenoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNKVBJDWSYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042292 | |
| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid, O,O-diethyl O-phenyl ester | |
CAS RN |
32345-29-2 | |
| Record name | Dietholate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32345-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dietholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032345292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32345-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-phenyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl phenyl phosphorothionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6WB6Y728 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 4,5-dihydro-5-hydroxy-5,5'-dimethyl-](/img/structure/B1217669.png)


![3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan](/img/structure/B1217673.png)

![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)


![4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1217681.png)
![5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester](/img/structure/B1217683.png)



